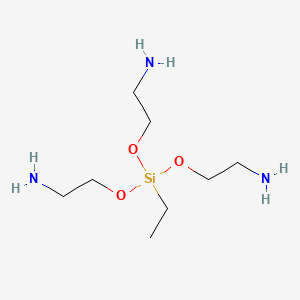![molecular formula C16H16O3S B13838402 2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)
2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Modafinil-d10 Carboxylate Methyl Ester is a derivative of Modafinil, a well-known wakefulness-promoting agent. This compound is specifically labeled with deuterium, which is often used in scientific research to study metabolic pathways and pharmacokinetics. The presence of the carboxylate methyl ester group makes it a valuable compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Modafinil-d10 Carboxylate Methyl Ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. This process can be carried out using Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions to form the ester . The reaction conditions usually involve heating under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of (S)-Modafinil-d10 Carboxylate Methyl Ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Modafinil-d10 Carboxylate Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and methanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions to form different esters by reacting with other alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute sulfuric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate transesterification reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
(S)-Modafinil-d10 Carboxylate Methyl Ester is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-Modafinil-d10 Carboxylate Methyl Ester involves its conversion to the active Modafinil compound in the body. The ester group is hydrolyzed to release Modafinil, which then exerts its effects by inhibiting the reuptake of dopamine, thereby increasing dopamine levels in the brain . This action promotes wakefulness and alertness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Modafinil: The parent compound, used for promoting wakefulness.
Armodafinil: The R-enantiomer of Modafinil, with similar wakefulness-promoting effects.
Adrafinil: A prodrug of Modafinil, which is metabolized in the body to produce Modafinil.
Uniqueness
(S)-Modafinil-d10 Carboxylate Methyl Ester is unique due to its deuterium labeling, which makes it valuable for research purposes. The presence of the carboxylate methyl ester group also allows for various chemical modifications and reactions, making it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C16H16O3S |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
methyl 2-[(S)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetate |
InChI |
InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m0/s1/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI-Schlüssel |
JFMZFATUMFWKEA-RQLWWASJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[S@@](=O)CC(=O)OC)[2H])[2H] |
Kanonische SMILES |
COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


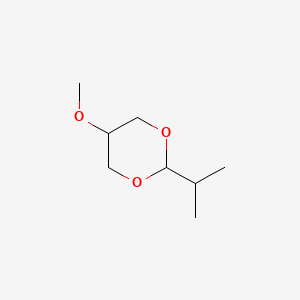

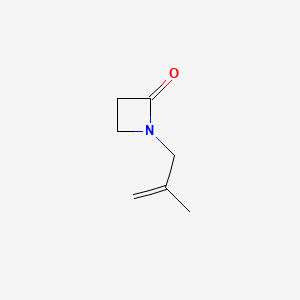


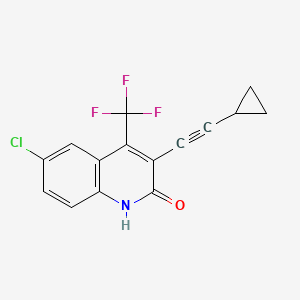

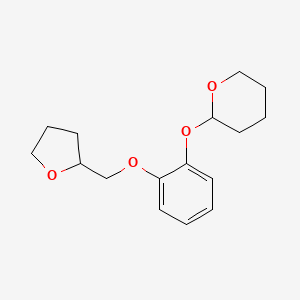


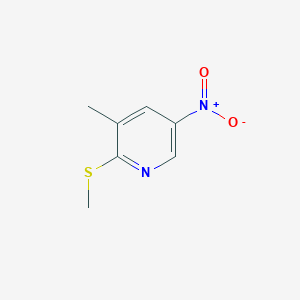
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
